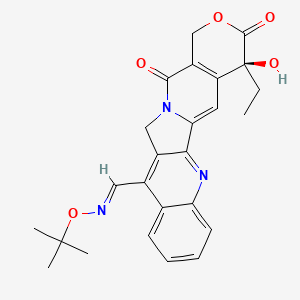

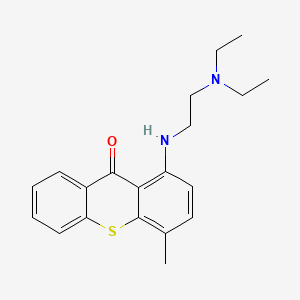

NVP-TAE 226

Descripción general

Descripción

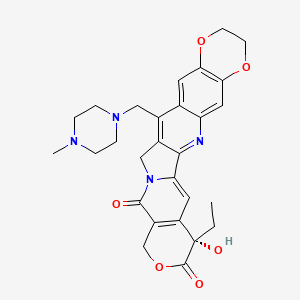

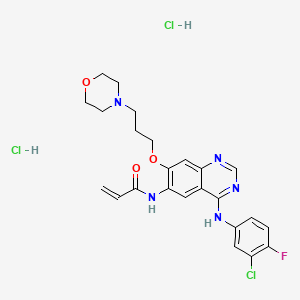

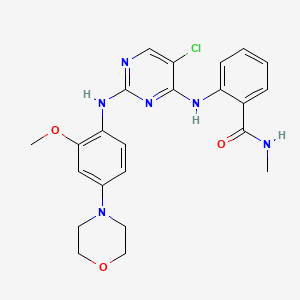

This compound, also known as NVP-TAE 226, is a member of morpholines . It has a molecular formula of C23H25ClN6O3 and a molecular weight of 468.9 g/mol . It is also known by other synonyms such as TAE226 and 761437-28-9 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide . The InChI code and Canonical SMILES are also available for further structural analysis .Physical And Chemical Properties Analysis

This compound has a molecular weight of 454.9 g/mol . It has a computed XLogP3-AA of 3.7, indicating its lipophilicity . It has 3 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has a rotatable bond count of 7 .Aplicaciones Científicas De Investigación

Tratamiento del carcinoma ovárico

NVP-TAE 226 se ha estudiado por su eficacia terapéutica en el carcinoma ovárico . Se ha encontrado que inhibe la fosforilación de FAK en los sitios Y397 e Y861, inhibe el crecimiento celular de forma dependiente del tiempo y la dosis, y mejora la inhibición del crecimiento mediada por docetaxel . In vivo, la inhibición de FAK por TAE226 redujo significativamente la carga tumoral en varios modelos .

Inhibición de FAK e IGF-1R

This compound es un potente inhibidor dual de FAK e IGF-1R competitivo y dependiente de ATP con IC50 de 5.5 nM y 140 nM, respectivamente . También inhibe eficazmente Pyk2 y el receptor de insulina (InsR) con IC50 de 3.5 nM y 44 nM, respectivamente .

Tratamiento del glioma

En un modelo de ratón xenotrasplantado de glioma, la administración oral de NVP-TAE226 (75 mg/kg) aumentó significativamente la tasa de supervivencia de los ratones .

Tratamiento del cáncer de colon

En un modelo de ratón SCID de cáncer de colon humano, la administración oral de NVP-TAE226 (100 mg/kg) redujo significativamente la densidad de microvasos .

Reducción de la expresión de MMP-10 y MMP-12

El inhibidor de molécula pequeña para FAK, TAE226, reduce la activación de FAK y la expresión de MMP-10 y MMP-12 inducida por estiramiento en podocitos cultivados .

Inhibición de la cinasa no selectiva

This compound es un inhibidor experimental, no selectivo y competitivo de ATP de FAK (quinasa de adhesión focal; nombre oficial proteína tirosina quinasa 2) . This compound no es un compuesto selectivo e inhibe muchas otras quinasas en ensayos in vitro .

Mecanismo De Acción

NVP-TAE 226, also known as TAE226, is a potent and ATP-competitive dual inhibitor of Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R). It has been studied for its potential therapeutic effects in various types of cancers .

Target of Action

This compound primarily targets Focal Adhesion Kinase (FAK) and Insulin-like Growth Factor 1 Receptor (IGF-1R) . It also effectively inhibits Pyk2 and Insulin Receptor (InsR) . These proteins play crucial roles in cell signaling pathways, influencing cell growth, survival, and migration .

Mode of Action

This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of its target proteins, thereby preventing ATP from binding and the subsequent activation of these proteins . This results in the inhibition of the phosphorylation of FAK and IGF-1R, which are key steps in the activation of these proteins .

Biochemical Pathways

The inhibition of FAK and IGF-1R by this compound affects multiple biochemical pathways. It inhibits the phosphorylation of FAK at both Y397 and Y861 sites, and also inhibits IGF-I induced IGF-1R phosphorylation and its downstream target genes . This leads to a decrease in the activation of pathways such as MAPK and Akt, which are involved in cell proliferation and survival .

Pharmacokinetics

It is known that the compound is administered orally in in vivo studies , suggesting that it is likely absorbed in the gastrointestinal tract

Result of Action

This compound has been shown to inhibit tumor cell growth and invasion in vitro . It can delay tumor cell growth and weaken the G2-M cell cycle process . Interestingly, treatment with TAE226 mainly results in G2-M arrest in tumor cells with wild-type p53, while tumor cells with mutant p53 undergo apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of serum can affect the compound’s ability to inhibit FAK phosphorylation . Additionally, the genetic makeup of the cells, such as the status of p53, can influence the cellular response to this compound .

Análisis Bioquímico

Biochemical Properties

NVP-TAE 226 is a potent and ATP-competitive dual FAK and IGF-1R inhibitor with IC50s of 5.5 nM and 140 nM, respectively . It also effectively inhibits Pyk2 and insulin receptor (InsR) with IC50s of 3.5 nM and 44 nM, respectively . In vitro, this compound inhibits the phosphorylation of FAK at both Y397 and Y861 sites .

Cellular Effects

This compound inhibits cell growth in a time- and dose-dependent manner . It enhances docetaxel-mediated growth inhibition by 10- and 20-fold in the taxane-sensitive and taxane-resistant cell lines, respectively . This compound treatment inhibits tumor cell invasion by at least 50% compared with the control in an in vitro Matrigel invasion assay .

Molecular Mechanism

This compound is a potent ATP-competitive inhibitor of several tyrosine protein kinases, in particular FAK and IGF-IR kinases . In a cell-based kinase assays, FAK, IGF-IR kinase, and IR kinase are inhibited with an IC50 range of 100 to 300 nM .

Temporal Effects in Laboratory Settings

In vitro, this compound inhibits the phosphorylation of FAK at both Y397 and Y861 sites, and enhances docetaxel-mediated growth inhibition . Over time, this compound retards tumor cell growth as assessed by a cell viability assay and attenuates G2-M cell cycle progression associated with a decrease in cyclin B1 and phosphorylated cdc2 (Tyr15) protein expression .

Dosage Effects in Animal Models

In male nude mice model with U87 subcutaneous xenograft, administration of this compound (50 or 75 mg/kg) prolonged the median survival of animals by 7 days with significant difference compared with control group (29 days) .

Metabolic Pathways

This compound inhibits IGF-I-induced phosphorylation of IGF-IR and activity of its downstream target genes such as MAPK and Akt .

Propiedades

IUPAC Name |

2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJNQQDJUOUFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCOCC4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433025 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

761437-28-9 | |

| Record name | 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)